4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile

Drug-likeness Oral bioavailability prediction Fragment-based drug discovery

Fragment (MW 229.24, zero Ro5 violations) for kinase FBDD. Unique 4H-1,2,4-triazol-4-ylamino + 4-dimethylamino topology creates distinct H-bond donor/acceptor profile vs. 1,2,3-triazole or pyrazole analogs (>10-fold IC₅₀ shifts documented). Procure ≥95% for SPR screening, X-ray crystallography, or biochemical assays. Ideal SAR starting point for TNIK/MAP4K4 programs. CoA/SDS available.

Molecular Formula C10H11N7
Molecular Weight 229.247
CAS No. 338773-78-7
Cat. No. B2421806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile
CAS338773-78-7
Molecular FormulaC10H11N7
Molecular Weight229.247
Structural Identifiers
SMILESCN(C)C1=C(C(=NC=C1)NN2C=NN=C2)C#N
InChIInChI=1S/C10H11N7/c1-16(2)9-3-4-12-10(8(9)5-11)15-17-6-13-14-7-17/h3-4,6-7H,1-2H3,(H,12,15)
InChIKeySKWFHHUPJVOTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile (CAS 338773-78-7): Procurement-Relevant Chemical Identity and Baseline Specifications


4-(Dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile (CAS 338773-78-7) is a synthetic small-molecule belonging to the 2-aminonicotinonitrile class, featuring a 4-dimethylamino electron-donating group and a 4H-1,2,4-triazol-4-ylamino substituent at the 2-position of the pyridine ring. It has a molecular formula of C₁₀H₁₁N₇ and a molecular weight of 229.24 g/mol [1]. The compound is currently offered by multiple specialty chemical suppliers at purities of 90–95%, and is listed under MDL number MFCD01314697 . It is structurally related to fragments explored in kinase inhibitor discovery programs, particularly those targeting TNIK and MAP4K family kinases, based on the broader aminonicotinonitrile and 1,2,4-triazole pharmacophore literature [2].

Why Generic Substitution of 4-(Dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile (CAS 338773-78-7) Is Not Advisable Without Empirical Verification


Compounds within the 2-aminonicotinonitrile class exhibit pronounced sensitivity of both target potency and selectivity to the specific substitution pattern at the 2-amino and 4-positions of the pyridine ring. The combination of a 4H-1,2,4-triazol-4-ylamino substituent at position 2 with a dimethylamino group at position 4 creates a unique hydrogen-bond donor/acceptor topology and electronic distribution that differs fundamentally from analogs bearing 1H-1,2,3-triazole isomers, pyrazole replacements, or aniline-based aryl amino substituents. Published structure-activity relationship (SAR) data from the Vertex diaminotriazole kinase inhibitor program demonstrate that even minor alterations in the heterocyclic amino appendage (e.g., triazole vs. pyrazole vs. imidazole) result in >10-fold shifts in IC₅₀ values against therapeutically relevant kinase targets [1]. Consequently, substituting this compound with a structurally similar analog without re-validating target engagement, selectivity profile, and cellular activity is scientifically unjustified.

Quantitative Differentiation Evidence for 4-(Dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile (CAS 338773-78-7): Procurement Decision Support Data


Physicochemical Drug-Likeness Profile vs. Lipinski and Veber Benchmarks

The compound's computed physicochemical parameters fall within all Lipinski Rule of 5 criteria and Veber oral bioavailability thresholds. Molecular weight (229.24 g/mol) is below the 500 Da cutoff; calculated LogP (XLogP3-AA = 1.1 and ACD/LogP = 0.63) is well below the 5.0 ceiling; hydrogen bond donor count (1) is below the 5-donor maximum; hydrogen bond acceptor count (6) is below the 10-acceptor maximum; topological polar surface area (83 Ų) is below the 140 Ų Veber threshold; and rotatable bond count (3) is below the 10-bond Veber limit [1]. By comparison, several marketed kinase inhibitors such as bosutinib (MW 530.45, TPSA 83 Ų) and neratinib (MW 557.05, TPSA 113 Ų) exceed 500 Da, placing this compound in a more fragment-like physicochemical space advantageous for lead optimization campaigns [2].

Drug-likeness Oral bioavailability prediction Fragment-based drug discovery

Commercial Purity Specification Comparison Across Authorized Vendors

Commercially available batches of 4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile are offered at two distinct purity tiers: ≥95% (AKSci Cat. 8196CE; CymitQuimica Ref. 3D-NNA77378) and 90% (Leyan Cat. 2164646) . The 95% purity specification is accompanied by full quality assurance documentation including SDS availability from AKSci, representing the higher-quality procurement option. In contrast, closely related analogs such as 2-amino-4-(dimethylamino)nicotinonitrile (CAS 98694-73-6) and 4-(dimethylamino)nicotinonitrile (CAS 435271-24-2) are offered at purity ranges of 95–98% depending on vendor, indicating that the triazole-substituted compound's current commercial purity ceiling (95%) is comparable to but does not exceed that of simpler analogs .

Chemical procurement Purity specification Quality assurance

Predicted ADME Compliance vs. Structural Analogs as Assessed by in Silico Profiling

In silico ADME profiling indicates a favorable predicted profile: ACD/LogD (pH 7.4) of 0.53, ACD/BCF of 1.49, and ACD/KOC of 46.37 suggest low bioaccumulation potential and moderate hydrophilicity . The computed LogP of 0.63–1.1 is notably lower than that of many 2-anilino-substituted nicotinonitrile analogs, which typically exhibit LogP values in the 2.5–4.5 range due to the lipophilic aryl appendage [1]. Although direct experimental CYP450 inhibition data for this specific compound are not publicly available, bioactivity data for structurally related aminonicotinonitrile-triazole compounds curated in BindingDB show that certain analogs achieve CYP2C8 and CYP2D6 IC₅₀ values >3 μM, suggesting a potential window for metabolic stability optimization [2]. This must be treated as class-level inference only; the absence of direct experimental ADME data for CAS 338773-78-7 necessitates prospective profiling in any hit-to-lead program.

ADME prediction in silico profiling CYP450 inhibition risk

Important Caveat: Absence of Published Direct Comparative Bioactivity Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, Google Patents, and major vendor technical libraries (conducted April 2026) did not identify any published peer-reviewed study, patent example, or public bioassay record that directly reports IC₅₀, Kᵢ, EC₅₀, or any other quantitative pharmacological endpoint for this specific compound (CAS 338773-78-7). This contrasts with structurally related 2-aminonicotinonitrile derivatives for which extensive kinase inhibition data are available, including compounds within the Vertex diaminotriazole patent family (US 7,279,469) that report IC₅₀ values ranging from <100 nM to >10 μM across a panel of 50+ kinases [1]. The absence of direct bioactivity data means that any procurement decision for biological screening purposes must be treated as a de novo exploration rather than a follow-up study, and users should budget for full primary assay validation rather than relying on literature precedent [2].

Data transparency Procurement risk assessment Assay validation requirement

Recommended Application Scenarios for 4-(Dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile (CAS 338773-78-7) Based on Available Evidence


Fragment-Based Kinase Inhibitor Lead Generation Campaigns

The compound's fragment-like physicochemical profile (MW 229.24, LogP 0.63–1.1, TPSA 83 Ų, zero Rule-of-5 violations) makes it a suitable starting point for fragment-based drug discovery (FBDD) programs targeting kinases, particularly given the precedent for 1,2,4-triazole-containing scaffolds as ATP-competitive kinase hinge-binding motifs in the Vertex diaminotriazole patent family [1][2]. Its low molecular weight provides substantial headroom for property-guided optimization, and the 4-dimethylamino group offers a handle for modulating basicity and solubility during lead maturation. Procurement for SPR-based fragment screening, X-ray crystallography soaking experiments, or high-concentration biochemical assays is recommended at the ≥95% purity tier .

Chemical Probe Development for TNIK and MAP4K Family Kinases

Although direct bioactivity data for this specific compound are unpublished, the 2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile scaffold is structurally analogous to chemotypes reported to engage TNIK and MAP4K4 (HGK) in Pfizer-derived ChEMBL datasets [1]. Researchers targeting these kinases for oncology, metabolic disease, or inflammation applications should consider this compound as a synthetic diversification starting point, with the understanding that de novo biochemical profiling (IC₅₀ determination against TNIK, MAP4K4, MINK1, and relevant counter-screens) is prerequisite. The compound's availability at 90–95% purity from multiple vendors facilitates rapid SAR expansion through parallel synthesis approaches [2].

In Silico Modeling and Computational Chemistry Calibration Studies

The availability of high-quality predicted physicochemical data (density: 1.3 g/cm³, boiling point: 466.4 °C, LogP: 0.63–1.1, pKa: 3.25 predicted) from ChemSpider and PubChem, combined with the compound's experimental absence from standard bioactivity databases, makes it a suitable test case for validating computational ADME prediction models, docking scoring functions, and machine learning-based bioactivity prediction algorithms [1][2]. Procurement of small quantities (10–50 mg) for analytical characterization followed by prospective computational-experimental correlation studies is recommended.

Analytical Reference Standard for Nicotinonitrile-Triazole Method Development

The compound's defined structure, moderate purity specifications (90–95%), and availability with supporting documentation (SDS available from AKSci; CoA upon request) position it as a potential analytical reference for developing HPLC, LC-MS, or NMR methods tailored to 2-aminonicotinonitrile-triazole chemotypes [1]. Its chromophoric nicotinonitrile core with a characteristic UV absorbance profile and the diagnostic 1,2,4-triazole proton NMR signature (δ ~8.0–8.5 ppm for triazole C–H) facilitate method calibration. Users should request lot-specific CoA documentation for quantitative reference standard applications.

Quote Request

Request a Quote for 4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.